Carry-Through Stability in Baked and Fried Foods
In deep-fat frying, after the equivalent of 12 batches of french-fried potatoes, over 80% of radiocarbon-labeled BHA was retained by the lard, while BHT exhibited significantly higher volatility and greater loss from the frying medium . In cookie baking, HPLC analysis demonstrated that both BHA and BHT were retained as intact antioxidants in the finished cookie, whereas TBHQ underwent 28% decomposition under the same baking conditions . In lard, the binary mixture of BHA and BHT produced the best carry-through stability among all tested antioxidants and combinations, particularly when elevated processing temperatures were employed [1]. This positions BHA as the synthetic antioxidant of choice where thermal processing demands retention of intact antioxidant activity in the final food product.
| Evidence Dimension | Retention of intact antioxidant after thermal food processing |
|---|---|
| Target Compound Data | BHA: >80% retention in lard after 12 frying batches; intact in cookies after baking |
| Comparator Or Baseline | BHT: more volatile, greater loss in frying; also intact in cookies. TBHQ: 28% decomposition in cookies |
| Quantified Difference | BHA retention exceeds BHT in frying (quantitative difference not precisely stated but directionally significant); BHA vs. TBHQ in cookies: BHA shows 0% decomposition vs. TBHQ 28% decomposition |
| Conditions | Deep-fat frying (12 batches french-fried potatoes in lard); cookie baking; HPLC analysis with ring-labeled [14C] compounds (Warner et al., 1986); lard carry-through stability testing (Gearhart & Stuckey, 1955) |
Why This Matters
For procurement in bakery and fried-food manufacturing, BHA's superior carry-through ensures antioxidant activity persists in the finished product, directly impacting shelf-life claims, whereas TBHQ decomposes by nearly one-third and BHT volatilises during frying—making BHA the rational selection for thermally processed lipid-containing foods.
- [1] Gearhart, W.M., Stuckey, B.N. A comparison of commercially used phenolic antioxidants in edible animal fats. J Am Oil Chem Soc 1955;32(7):386-390. doi:10.1007/BF02639693 View Source
